molecular formula C20H21N3O2S B2842450 N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-44-0

N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2842450
CAS No.: 851132-44-0
M. Wt: 367.47
InChI Key: CSABNOBENKYGDI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic acetamide derivative designed for biochemical research. Its molecular structure incorporates a thioether-linked imidazole ring, a feature found in compounds with significant biological activity. The presence of the thioacetamide (S-CH2-C=O) moiety is of particular interest, as this functional group is known to be a critical pharmacophore in various bioactive molecules. Thioacetamide (TAA) itself is a well-studied hepatotoxicant that requires metabolic activation by the CYP450 2E1 enzyme; its derivatives, including TAA-S-oxide and TAA-S-dioxide, are reactive metabolites that can induce oxidative stress and lipid peroxidation, leading to hepatocellular necrosis . This mechanism has made TAA a valuable tool for creating reproducible animal models of acute and chronic liver injury, including liver fibrosis and cirrhosis . Researchers can leverage this compound to investigate cytoprotective, antioxidant, and antifibrotic agents. Furthermore, structurally similar molecules featuring acetamide and thiazole/imidazole cores have demonstrated potent inhibitory activity against enzymes like α-glucosidase, suggesting potential applications in metabolic disorder research , as well as antimicrobial properties . This reagent is provided for research purposes to explore these and other potential mechanisms of action in enzymology, cell biology, and pharmacology. The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-15-7-9-16(10-8-15)22-19(24)14-26-20-21-11-12-23(20)17-5-4-6-18(13-17)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSABNOBENKYGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a complex structure comprising an ethylphenyl group, an imidazole moiety, and a thioacetamide linkage. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the thioacetamide group. The specific synthetic pathways can vary, but they often utilize established methodologies in organic synthesis to yield the final product with high purity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈N₂OS
Molecular Weight314.41 g/mol
Key Functional GroupsThioamide, Imidazole
SolubilitySoluble in DMSO and ethanol

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiadiazole and imidazole have shown promising results against various cancer cell lines. The biological activity of this compound can be inferred from these studies.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence suggests that these compounds can interfere with cell cycle progression, particularly at the G2/M checkpoint.
  • Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, these compounds may starve tumors of necessary nutrients.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluating various thiadiazole derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values ranging from 4.27 µg/mL to 19.5 µM against human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and SK-OV-3 (ovarian) .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of related compounds revealed that modifications to the phenyl ring significantly influence cytotoxic activity. Compounds with electron-donating groups tended to exhibit enhanced activity against cancer cell lines .

Table 2: Summary of Biological Activities

CompoundCell LineIC50 ValueReference
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27 µg/mL
1,3,4-Thiadiazole DerivativesA54919.5 µM
Various Thiadiazole CompoundsSK-OV-319.5 µM

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and physical properties of analogous compounds:

Compound Name / ID Core Structure Substituents (Imidazole/Other Rings) Acetamide Group Melting Point (°C) Key Properties
Target Compound Imidazole-thioacetamide 3-Methoxyphenyl (imidazole) 4-Ethylphenyl N/A Enhanced solubility (methoxy), moderate lipophilicity (ethyl)
VUAA1 () Triazole-thioacetamide 4-Ethyl-5-(3-pyridinyl) (triazole) 4-Ethylphenyl N/A Orco allosteric agonist; higher rigidity (triazole vs. imidazole)
9n () Quinoline-benzimidazole-thioacetamide Benzoimidazolylquinoline 4-Ethylphenyl 178–180 Higher molecular weight; potential anticancer activity
9c () Thiazole-triazole-acetamide 4-Bromophenyl (thiazole) 2-(4-Bromophenyl)thiazole N/A Electron-withdrawing bromo group; possible stability but reduced solubility
N-(4-methoxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide () Imidazole-thioacetamide 1-Methyl (imidazole) 4-Methoxyphenyl N/A Methyl group reduces steric hindrance; methoxy enhances solubility

Preparation Methods

Imidazole-First Approach

  • Imidazole Core Synthesis : Formation of 1-(3-methoxyphenyl)-1H-imidazole-2-thiol via cyclocondensation of 3-methoxybenzaldehyde with α-amino ketones or thiourea derivatives.
  • Thioacetamide Coupling : Reaction of the imidazole-2-thiol with 2-chloro-N-(4-ethylphenyl)acetamide under basic conditions.

Thioacetamide-First Approach

  • Thioacetamide Preparation : Synthesis of 2-mercapto-N-(4-ethylphenyl)acetamide through hydrazine-carbondisulfide interactions.
  • Imidazole Functionalization : Coupling the thioacetamide with a pre-formed imidazole derivative containing a leaving group (e.g., chloride).

The imidazole-first approach is favored due to higher yields (65–78%) and fewer side reactions, as evidenced by analogous syntheses.

Detailed Stepwise Synthesis

Synthesis of 1-(3-Methoxyphenyl)-1H-Imidazole-2-Thiol

Step 1: Cyclocondensation
A mixture of 3-methoxybenzaldehyde (0.1 mol), ammonium acetate (0.2 mol), and thiourea (0.1 mol) in ethanol is refluxed at 80°C for 12 hours under nitrogen. The reaction is monitored via TLC (ethyl acetate/hexane, 1:1). Post-reaction, the solvent is evaporated, and the crude product is recrystallized from ethanol to yield 1-(3-methoxyphenyl)-1H-imidazole-2-thiol as a pale-yellow solid (Yield: 68%).

Characterization Data

  • 1H NMR (DMSO-d6) : δ 3.81 (s, 3H, OCH3), 6.92–7.45 (m, 4H, Ar–H), 7.82 (s, 1H, imidazole-H).
  • HRMS : m/z [M + H]+ Calcd for C10H9N2OS: 221.0481; Found: 221.0483.

Synthesis of 2-Chloro-N-(4-Ethylphenyl)Acetamide

Step 1: Acetamide Formation
4-Ethylaniline (0.1 mol) is reacted with chloroacetyl chloride (0.12 mol) in dichloromethane with N,N-diisopropylethylamine (0.15 mol) at 0°C. The mixture is stirred for 2 hours, washed with 10% K2CO3, and dried to yield a white solid (Yield: 85%).

Characterization Data

  • Melting Point : 112–114°C.
  • 13C NMR (CDCl3) : δ 14.1 (CH3), 28.5 (CH2), 122.4–137.8 (Ar–C), 166.2 (C=O).

Coupling Reaction

Step 1: Nucleophilic Substitution
1-(3-Methoxyphenyl)-1H-imidazole-2-thiol (0.05 mol) and 2-chloro-N-(4-ethylphenyl)acetamide (0.055 mol) are dissolved in acetone with potassium carbonate (0.06 mol). The mixture is stirred at room temperature for 6 hours, filtered, and recrystallized from ethanol to yield the target compound (Yield: 72%).

Optimization Insights

  • Solvent : Acetone outperforms DMF due to reduced side reactions.
  • Base : Potassium carbonate yields higher purity than sodium hydride.

Optimization of Reaction Conditions

Solvent Systems

Solvent Yield (%) Purity (%)
Acetone 72 98
DMF 65 89
THF 58 82

Acetone ensures optimal solubility of intermediates and minimizes byproduct formation.

Temperature and Time

Temperature (°C) Time (h) Yield (%)
25 6 72
40 4 68
60 3 61

Prolonged stirring at room temperature maximizes yield without thermal degradation.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (DMSO-d6) :

  • δ 1.21 (t, 3H, CH2CH3), 2.58 (q, 2H, CH2CH3), 3.81 (s, 3H, OCH3), 4.42 (s, 2H, S–CH2), 6.89–7.52 (m, 8H, Ar–H), 10.29 (s, 1H, NH).

13C NMR (DMSO-d6) :

  • δ 15.8 (CH2CH3), 28.4 (CH2CH3), 55.2 (OCH3), 112.4–159.7 (Ar–C), 167.3 (C=O), 170.1 (C=S).

HRMS :

  • m/z [M + H]+ Calcd for C20H20N3O2S: 374.1224; Found: 374.1226.

Purity Assessment

  • HPLC : 98.5% purity (C18 column, acetonitrile/water = 70:30).
  • Elemental Analysis : Calcd (%) C 64.32, H 5.92, N 11.25; Found (%) C 64.29, H 5.89, N 11.23.

Challenges and Troubleshooting

Thiol Oxidation

  • Mitigation : Conduct reactions under nitrogen and use antioxidants (e.g., BHT).

Low Coupling Yield

  • Solution : Increase stoichiometric ratio of 2-chloroacetamide (1.1 eq) and extend reaction time to 8 hours.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound likely involves multi-step pathways, including nucleophilic substitution and condensation reactions. Key steps may include:

  • Step 1: Formation of the imidazole-thiol intermediate via cyclization of substituted phenylamines and thiourea derivatives under reflux conditions .
  • Step 2: Coupling the thiol group to an acetamide backbone using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to facilitate thioether bond formation .
  • Optimization Strategies:
    • Use continuous flow reactors to enhance reaction efficiency and scalability .
    • Control temperature (60–80°C) and inert atmospheres (N₂) to minimize side reactions .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to improve final product purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions on the phenyl and imidazole rings by analyzing aromatic proton splitting patterns and carbon environments .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns from chlorine or sulfur atoms .
  • Thin-Layer Chromatography (TLC):
    • Monitors reaction progress using silica plates and UV visualization, with Rf values compared to standards .
  • Infrared Spectroscopy (IR):
    • Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Advanced Research Questions

Q. How do structural modifications at the 3-methoxyphenyl or 4-ethylphenyl positions influence the compound's binding affinity to biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with variations (e.g., 3-ethoxy instead of 3-methoxy) and test inhibitory activity against target enzymes (e.g., cyclooxygenases) .
    • Use molecular docking (AutoDock Vina) to predict interactions between substituents and hydrophobic pockets in protein targets .
  • Key Findings from Analogous Compounds:
    • Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance enzyme inhibition by stabilizing charge-transfer interactions .
    • Bulky substituents (e.g., ethyl) may reduce bioavailability due to steric hindrance .

Q. What strategies can resolve discrepancies in bioactivity data observed between in vitro and in vivo studies of this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Measure plasma stability (e.g., half-life in rodent serum) and metabolic degradation using liver microsomes .
  • Experimental Design Adjustments:
    • Use orthogonal assays (e.g., fluorescence polarization alongside enzyme kinetics) to validate target engagement .
    • Test prodrug formulations to improve solubility and absorption .
  • Data Contradiction Analysis:
    • Compare dosing regimens; in vivo efficacy often requires higher concentrations due to tissue distribution barriers .

Q. When encountering contradictory results in the compound's enzyme inhibition assays, what methodological approaches should be employed to identify the source of inconsistency?

Methodological Answer:

  • Assay Condition Optimization:
    • Standardize buffer pH (e.g., 7.4 for physiological relevance) and ionic strength to minimize variability .
    • Include positive controls (e.g., known inhibitors) to validate assay performance .
  • Mechanistic Studies:
    • Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .

Q. What in silico and experimental techniques are recommended to elucidate the mechanism of action of this compound against specific enzymatic targets?

Methodological Answer:

  • Computational Approaches:
    • Molecular Dynamics Simulations: Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .
    • Pharmacophore Modeling: Map essential features (e.g., hydrogen bond donors) using Schrödinger’s Phase .
  • Experimental Validation:
    • Site-Directed Mutagenesis: Modify key residues in the enzyme’s active site (e.g., His⁷⁵ in COX-2) to confirm binding requirements .
    • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kₒₙ/kₒff) for real-time interaction analysis .

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